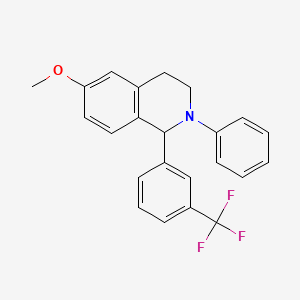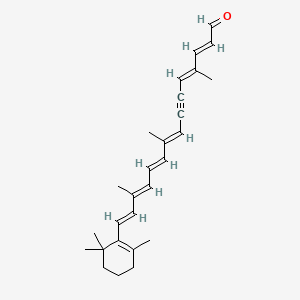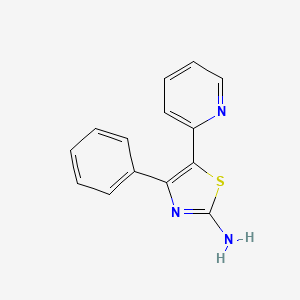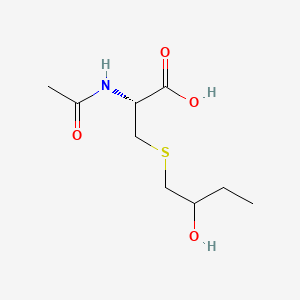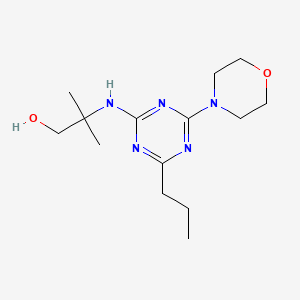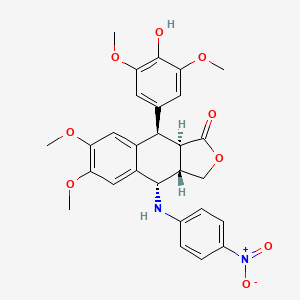
(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the naphtho[2,3-c]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amino group introduction: Amination reactions using aniline derivatives.
Hydroxy group introduction: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. They can be used as lead compounds in drug discovery.
Medicine
In medicine, derivatives of such compounds may be developed into therapeutic agents for treating various diseases.
Industry
In industry, these compounds can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
- (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-aminophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
138355-94-9 |
|---|---|
Molecular Formula |
C28H28N2O9 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(3aS,4S,9R,9aR)-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-(4-nitroanilino)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C28H28N2O9/c1-35-20-11-17-18(12-21(20)36-2)26(29-15-5-7-16(8-6-15)30(33)34)19-13-39-28(32)25(19)24(17)14-9-22(37-3)27(31)23(10-14)38-4/h5-12,19,24-26,29,31H,13H2,1-4H3/t19-,24+,25-,26+/m0/s1 |
InChI Key |
ADFKUAKREZUYMC-QNMIOERPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


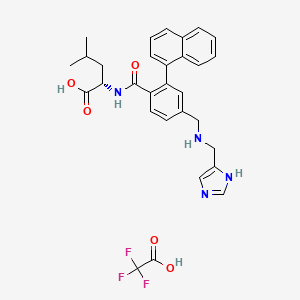
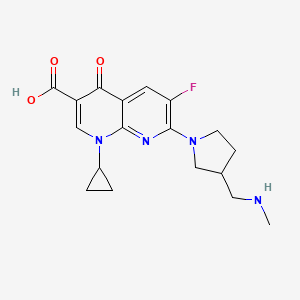
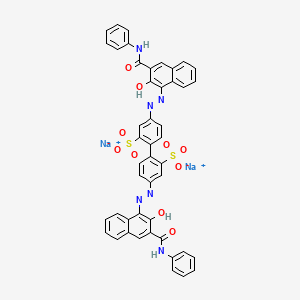
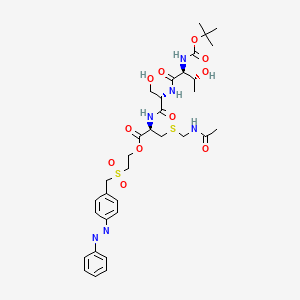

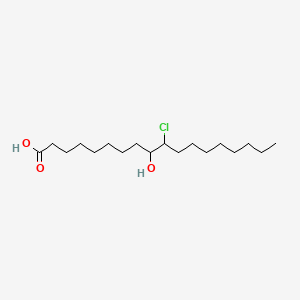
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
